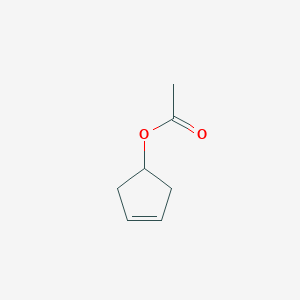
3,4-Dichloro-2-fluoroacetanilide
Vue d'ensemble
Description
3,4-Dichloro-2-fluoroacetanilide, also known as DCF, is a chemical compound that has been widely used in scientific research. It belongs to the class of anilide compounds and is a white crystalline powder. DCF has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
3,4-Dichloro-2-fluoroacetanilide has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 3,4-Dichloro-2-fluoroacetanilide reduces the synthesis of prostaglandins, thereby reducing inflammation and pain. 3,4-Dichloro-2-fluoroacetanilide has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3,4-Dichloro-2-fluoroacetanilide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,4-Dichloro-2-fluoroacetanilide has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3,4-Dichloro-2-fluoroacetanilide has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichloro-2-fluoroacetanilide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized in large quantities. 3,4-Dichloro-2-fluoroacetanilide has a well-established mechanism of action and has been extensively studied in animal models. However, 3,4-Dichloro-2-fluoroacetanilide also has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. 3,4-Dichloro-2-fluoroacetanilide has also been reported to have some toxicity, and its safety profile needs to be further investigated.
Orientations Futures
There are several future directions for research on 3,4-Dichloro-2-fluoroacetanilide. One direction is to synthesize new 3,4-Dichloro-2-fluoroacetanilide derivatives with improved properties such as solubility and selectivity for COX enzymes. Another direction is to investigate the safety profile of 3,4-Dichloro-2-fluoroacetanilide and its derivatives in more detail. Further research is also needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3,4-Dichloro-2-fluoroacetanilide. 3,4-Dichloro-2-fluoroacetanilide has potential applications in the treatment of various diseases, and further research is needed to explore its therapeutic potential.
Applications De Recherche Scientifique
3,4-Dichloro-2-fluoroacetanilide has been widely used in scientific research as a starting material for the synthesis of various compounds. It has been used in medicinal chemistry to synthesize new drugs with potential therapeutic properties. 3,4-Dichloro-2-fluoroacetanilide derivatives have been reported to have antitumor, anti-inflammatory, and analgesic activities. 3,4-Dichloro-2-fluoroacetanilide has also been used in organic synthesis to synthesize new materials with improved properties such as thermal stability, electrical conductivity, and optical properties.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-fluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKSQWQXAKPIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CF)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-fluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















